dansyl-ethanolamine

Vue d'ensemble

Description

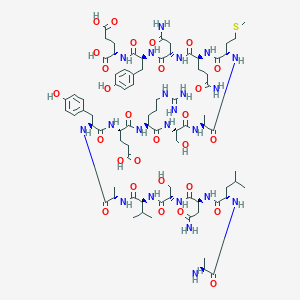

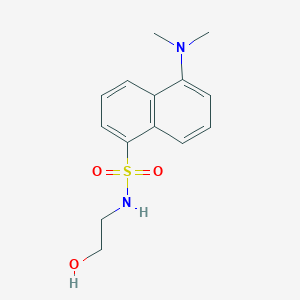

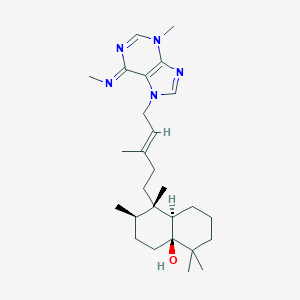

Dansyl-ethanolamine, also known as this compound, is a useful research compound. Its molecular formula is C14H18N2O3S and its molecular weight is 294.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Double Proton Sponges Formation : Oxidation of 1-amino-4,5-bis(dimethylamino)naphthalene leads to the formation of double "proton sponges" based on dibenzo[a,h]phenazine and 1,1′-azonaphthalene, indicating potential applications in various chemical processes (Vlasenko, Ozeryanskii, & Pozharskii, 2011).

Binding to Human Carbonic Anhydrase II : Dansylamide, a compound related to 5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide, binds to human carbonic anhydrase II in a hydrophobic pocket. This offers new leads for designing avid inhibitors and zinc biosensor applications (Nair, Elbaum, & Christianson, 1996).

Cell Membrane Studies : Dansyl cadaverine, a derivative, is incorporated into plasma membranes of cells, suggesting its usefulness as a new fluorescent probe in cell membrane studies (Pincus, Chung, Chace, & Gross, 1975).

Fluorescent Probe for Serum Albumin : It acts as a fluorescent probe of the medium chain fatty acid binding site of serum albumin, indicating a highly hydrophobic and less polar binding site (Doody, Gotto, & Smith, 1982).

Magnetic Anisotropy in Cobalt(ii)-sulfonamide Complexes : The coordination geometry of cobalt(ii)-sulfonamide complexes correlates with magnetic anisotropy, suggesting applications in magnetic materials (Wu et al., 2019).

Food Chemistry : In food chemistry, it's used for quantitating amino acids in beverages using heavy and light dansyl-isotopologues, providing accurate results in wine, pineapple juice, and bergamot juice (Mazzotti et al., 2012).

Mixed Micelles Studies : Studies on mixed micelles of phospholipids and bile salts with cholesterol incorporation show a reduction in fluorescence of fluorescent probes, which points to the importance of packing and hydrophobic effects in binding probes (Narayanan, Paul, & Balaram, 1980).

Fluorescent Ethynyl-dimesitylboranes Synthesis : The synthesis of fluorescent ethenyl- and ethynyl-dimesitylboranes derived from 5-(Dimethylamino)-N-(prop-2-ynyl)naphthalene-1-sulfonamide shows potential for use in organic light-emitting diodes (Wong et al., 2007).

Safety and Hazards

Safety precautions for handling this compound include avoiding contact with air and water due to potential violent reactions and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed and stored in a cool place . It should not be subjected to grinding, shock, or friction . Exposure to dust, fume, gas, mist, vapors, or spray should be avoided .

Mécanisme D'action

Target of Action

Dansyl-ethanolamine, also known as 5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide, is primarily used as a reagent in biochemical research . It reacts with free amino groups of peptides and proteins , making it a useful tool for identifying N-terminal amino acids .

Mode of Action

This compound reacts with free amines, yielding dansylated reaction products . This reaction occurs when dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . The resulting dansylated products are well-retained on reverse-phase columns .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the derivatization of amino acids. This process enhances the retention of these compounds on reverse-phase columns, facilitating their analysis via liquid chromatography-mass spectrometry (LC-MS) .

Result of Action

The primary result of this compound’s action is the formation of dansylated amino acids. These compounds are fluorescent under UV light, which allows for their identification via thin-layer chromatography . This makes this compound a valuable tool for the identification of amino acids, particularly in peptide sequence determination .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and water activity can affect the rate and extent of the reaction between this compound and free amines . Additionally, the compound’s stability may be affected by storage conditions . It’s recommended to store the compound at +2°C to +8°C .

Propriétés

IUPAC Name |

5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)15-9-10-17/h3-8,15,17H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNUFXNRCJFBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512747 | |

| Record name | 5-(Dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5282-89-3 | |

| Record name | 5-(Dimethylamino)-N-(2-hydroxyethyl)-1-naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5282-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-isopropyl-2H-pyrrolo[3,4-c]pyridine](/img/structure/B47426.png)

![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)

![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)